1-(1,3-Thiazol-4-yl)butane-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7NO2S |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C7H7NO2S/c1-5(9)2-7(10)6-3-11-4-8-6/h3-4H,2H2,1H3 |
InChI Key |
AWVRAJFTXCBDAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CSC=N1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 1,3 Thiazol 4 Yl Butane 1,3 Dione
Precursor Synthesis Strategies for Thiazole (B1198619) and Butane-1,3-dione Moieties
Synthesis of 4-Substituted Thiazoles as Precursors (e.g., 1-(2-p-tolylthiazol-4-yl)ethanone)
The preparation of 4-substituted thiazoles is frequently accomplished via the renowned Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide. semanticscholar.orgsynarchive.com The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole ring by selecting appropriately functionalized starting materials. researchgate.net For instance, the synthesis of compounds like N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been achieved through the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas. nih.gov One-pot, multi-component variations of this reaction have been developed to produce highly substituted thiazole derivatives efficiently. semanticscholar.orgasianpubs.org
Alternative strategies for synthesizing substituted thiazoles include the reaction of amidines with α-haloketones, which provides a convenient route to various 4-substituted 2-aminothiazole (B372263) derivatives. The synthesis of 1-(4-methyl-2-phenylamino-thiazol-5-yl)-ethanone, for example, can be achieved from 3-chloro-2,4-pentanedione and N-phenylthiourea, which is formed in situ from aniline (B41778) and potassium thiocyanate. chemicalbook.com
Synthesis of Halogenated Butane-1,3-dione Scaffolds (e.g., 1-bromobutane-2,3-dione)
Halogenated dicarbonyl compounds are critical precursors for the Hantzsch synthesis of the target thiazole. The regioselective α-halogenation of 1,3-dicarbonyl compounds is a key transformation for creating these building blocks. acs.orglibretexts.org A common challenge is controlling the position and degree of halogenation.
Several modern reagents and methods have been developed for the selective α-monobromination of 1,3-diketones. Bromodimethylsulfonium bromide (BDMS) has proven to be an effective reagent for this purpose, providing excellent yields of α-monobrominated products at low temperatures without the need for a catalyst or base. acs.org Another efficient method involves using a combination of MoO₂Cl₂ and N-bromosuccinimide (NBS) to transform β-hydroxycarbonyl compounds into α-brominated 1,3-dicarbonyls in a one-pot reaction. organic-chemistry.orgorganic-chemistry.org These methods offer advantages over traditional brominating agents like molecular bromine, providing higher selectivity and milder reaction conditions. acs.org
The general mechanism for acid-catalyzed α-halogenation proceeds through the rate-determining formation of an enol intermediate, which then acts as a nucleophile, attacking the electrophilic halogen. libretexts.org
Formation of Related 1,3-Diketone Derivatives (e.g., 1-phenylbutane-1,3-dione, 1-(p-tolyl)butane-1,3-dione)
The synthesis of 1,3-diketone moieties is most commonly achieved through the Claisen condensation reaction. nih.gov This reaction involves the base-catalyzed condensation of a ketone with an ester. For the synthesis of 1-phenylbutane-1,3-dione, acetophenone (B1666503) is condensed with ethyl acetate (B1210297) in the presence of a strong base like sodium ethoxide. A similar strategy is employed for 1-(p-tolyl)butane-1,3-dione, typically involving the condensation of 4-methylacetophenone with ethyl acetate.
Recent advancements in organic synthesis have provided alternative routes to β-diketones. These include the oxidation of β-hydroxyketones using reagents like o-iodoxybenzoic acid (IBX), which is an efficient and operationally simple method. organic-chemistry.orgnih.gov Another approach is the C-acylation of ketones. For example, β-keto esters and β-diketones can be prepared by the C-acylation of acetoacetic esters and acetylacetone (B45752) with 1-acylbenzotriazoles, followed by a deacetylation step. nih.gov
| Diketone Product | Ketone Precursor | Ester/Acylating Agent | Reaction Type |
|---|---|---|---|
| 1-Phenylbutane-1,3-dione | Acetophenone | Ethyl acetate | Claisen Condensation |
| 1-(p-Tolyl)butane-1,3-dione | 4-Methylacetophenone | Ethyl acetate | Claisen Condensation |
| Generic β-Diketone | Acetonyl ketones | 1-Acylbenzotriazoles | C-Acylation/Deacetylation nih.gov |
| Generic β-Diketone | β-Hydroxyketones | o-Iodoxybenzoic acid (IBX) | Oxidation organic-chemistry.orgnih.gov |
Direct Synthetic Routes to 1-(1,3-Thiazol-4-yl)butane-1,3-dione and its Analogues
Direct synthetic routes aim to construct the final molecule in a more convergent manner, either by forming the thiazole ring on a pre-existing diketone scaffold or by joining the two key fragments.
Thiazole Ring Formation via Cyclization Reactions on 1,3-Diketone Scaffolds (e.g., reaction of 1-bromobutane-2,3-dione (B1278470) with thiourea (B124793) derivatives)
The Hantzsch thiazole synthesis is the archetypal method for forming a thiazole ring from acyclic precursors and is directly applicable to the synthesis of the target compound. synarchive.com The reaction involves the cyclocondensation of an α-halocarbonyl compound with a species containing a thioamide functional group, such as thiourea or its derivatives. semanticscholar.org
To synthesize this compound, a halogenated derivative of butane-1,3-dione, such as 2-bromo-butane-1,3-dione (the α-halo-β-diketone), would be reacted with a simple thioamide like thioformamide. More commonly, to obtain a 2-amino-thiazole derivative, an α-halo-β-diketone is reacted with thiourea. semanticscholar.orgresearchgate.net The mechanism involves the initial nucleophilic attack of the thioamide's sulfur atom on the carbon bearing the halogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. Microwave-assisted versions of the Hantzsch reaction have been shown to improve yields and reduce reaction times. nih.gov
Coupling Reactions Involving Pre-formed Thiazole and Butane-1,3-dione Fragments
Modern synthetic chemistry offers powerful tools for forging carbon-carbon bonds through cross-coupling reactions, which can be applied to connect a pre-formed thiazole ring with a butane-1,3-dione moiety. Palladium-catalyzed reactions are particularly prominent in this area.
Strategies such as the direct C-H arylation of thiazoles have been developed, allowing for the coupling of the thiazole core with aryl halides without prior functionalization of the thiazole. organic-chemistry.org Ligand-free Pd(OAc)₂ has been used to efficiently catalyze the direct arylation of thiazole derivatives, typically at the 5-position. organic-chemistry.org Palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have also been demonstrated between different heterocyclic systems, such as benzothiazoles and other thiazoles. rsc.org These established C-H activation and coupling methodologies suggest a viable pathway where a pre-formed thiazole could be directly coupled with a suitably activated butane-1,3-dione derivative. Alternatively, a halothiazole could be coupled with the enolate of butane-1,3-dione under palladium catalysis in a reaction analogous to the Suzuki or Stille couplings. organic-chemistry.org
Multi-component Reactions and One-Pot Syntheses
Multi-component reactions (MCRs) and one-pot syntheses represent efficient and atom-economical strategies for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. While specific multi-component reactions leading directly to this compound are not extensively documented in readily available literature, the principles of MCRs are widely applied to the synthesis of related thiazole and dicarbonyl compounds. These strategies often involve the condensation of an amine, a carbonyl compound, and a sulfur source to form the thiazole ring, which could then be further functionalized.
One-pot syntheses are particularly valuable for preparing derivatives of the target compound. For instance, a one-pot condensation of a substituted 2-bromoacetyl compound, thiosemicarbazide (B42300), and a suitable aldehyde can yield complex thiazole derivatives, showcasing the efficiency of these methods. researchgate.netresearchgate.net The synthesis of thiazolidin-4-one molecular hybrids through a one-pot multi-component reaction involving an amine, an aldehyde, and mercaptoacetic acid further illustrates the utility of this approach in generating diverse heterocyclic structures. nih.govnih.gov
Derivatization and Structural Modifications of this compound
The presence of both a thiazole ring and a reactive butane-1,3-dione side chain in this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives.
Substitutions on the Thiazole Ring (e.g., aryl-substituted thiazoles)
The thiazole ring can be functionalized with various substituents, significantly influencing the molecule's properties. The synthesis of aryl-substituted thiazoles is a common strategy to explore structure-activity relationships. This can be achieved by starting with appropriately substituted precursors during the initial thiazole synthesis. For example, the reaction of substituted benzaldehydes with L-cysteine can produce 2-aryl-thiazolidine-4-carboxylic acids, which can be further modified. nih.gov Similarly, reacting (substituted ethylidene)hydrazinecarbothioamides with ω-bromoacetophenones yields 4-aryl-2-[2-(1-substituted ethylidene)hydrazinyl]thiazoles. nih.gov These methods highlight the feasibility of introducing aryl groups at various positions on the thiazole ring, which can be adapted for the synthesis of aryl-substituted derivatives of this compound.
Modifications of the Butane-1,3-dione Side Chain
The butane-1,3-dione moiety is a highly reactive functional group that readily participates in various chemical transformations. The active methylene (B1212753) group situated between the two carbonyls is acidic and can be involved in condensation reactions. Furthermore, the carbonyl groups themselves are susceptible to nucleophilic attack.
While specific modifications of the butane-1,3-dione side chain of the title compound are not extensively detailed, general reactions of 1,3-dicarbonyl compounds are well-established. These include alkylation and acylation at the central carbon, and reactions with various nucleophiles at the carbonyl carbons. These established methods provide a predictive framework for the potential derivatization of the butane-1,3-dione side chain in this compound.
Synthesis of Hydrazone and Schiff Base Derivatives
The carbonyl groups of the butane-1,3-dione side chain are prime targets for condensation reactions with primary amines and hydrazines to form Schiff bases and hydrazones, respectively. These reactions are typically straightforward and proceed under mild conditions.
The formation of hydrazone derivatives from various thiazole-containing compounds is a well-documented process. worldresearchersassociations.comnih.gov For instance, the condensation of a carbonyl group with thiosemicarbazide is a key step in the synthesis of 2-hydrazinyl-1,3-thiazole derivatives. nih.gov This general reactivity suggests that this compound would readily react with hydrazine (B178648) or substituted hydrazines to yield the corresponding hydrazone derivatives.
Similarly, the synthesis of Schiff bases from heterocyclic amines and aldehydes or ketones is a common synthetic transformation. nih.govactascientific.comjptcp.comresearchgate.net The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This established methodology can be applied to this compound by reacting it with various primary amines to generate a library of Schiff base derivatives.
Hybrid Architectures Incorporating Pyrazole (B372694) and Other Heterocycles
The 1,3-dicarbonyl functionality of this compound is an excellent precursor for the synthesis of other heterocyclic rings, particularly pyrazoles. The reaction of 1,3-diketones with hydrazine or its derivatives is a classical and efficient method for the construction of the pyrazole ring. nih.govnih.gov This cyclocondensation reaction typically proceeds with good yields and allows for the introduction of various substituents on the resulting pyrazole ring depending on the hydrazine derivative used.
The synthesis of pyrazole-thiazole hybrids is an active area of research. nih.govmdpi.comresearchgate.net For example, N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea derivatives have been synthesized and used as precursors for more complex heterocyclic systems. researchgate.net A facile one-pot multicomponent synthesis of pyrazolo-thiazole substituted pyridines has also been reported, starting from a 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole. mdpi.com These examples demonstrate the feasibility of using a thiazole-containing dicarbonyl compound like this compound as a key intermediate for the construction of hybrid molecules incorporating pyrazole and other heterocyclic systems.
Coordination Chemistry of 1 1,3 Thiazol 4 Yl Butane 1,3 Dione and Its Derivatives
Ligand Design Principles and Chelation Modes of Thiazolyl-Butane-1,3-diones
The design of ligands is a cornerstone of coordination chemistry, and molecules like 1-(1,3-Thiazol-4-yl)butane-1,3-dione are of significant interest due to their versatile chelating capabilities. The principles guiding their design involve the strategic placement of multiple donor atoms that can coordinate to a central metal ion, forming a stable chelate ring. The structure of this compound incorporates two key functional units: the thiazole (B1198619) ring and the butane-1,3-dione moiety.
The butane-1,3-dione fragment is a classic β-diketone, which exists in a tautomeric equilibrium between the keto and enol forms. The enol form is particularly important for coordination, as the acidic proton of the hydroxyl group can be lost upon reaction with a metal ion. This deprotonation creates a negatively charged enolate, which, along with the carbonyl oxygen, forms a stable six-membered chelate ring with the metal ion. This bidentate coordination through the two oxygen atoms is a well-established and highly effective chelation mode for β-diketones.
The thiazole ring introduces additional potential donor sites, namely the nitrogen and sulfur atoms. The lone pair of electrons on the nitrogen atom (at position 3) can act as a donor, allowing the thiazole ring to participate in coordination. The coordination ability of thiazole and its derivatives is well-documented, often involving the nitrogen atom. nih.govmdpi.com Depending on the metal ion and reaction conditions, the ligand can act as a bidentate donor using the dione (B5365651) oxygens or potentially as a tridentate donor if the thiazole nitrogen also binds to the metal center. This versatility, stemming from the combination of a soft donor (nitrogen) and hard donors (oxygens), makes thiazolyl-butane-1,3-diones flexible ligands for a wide range of metal ions.
Synthesis of Metal Complexes and Coordination Polymers
The synthesis of transition metal complexes with this compound and its derivatives typically follows well-established protocols for coordination compounds. nih.govmdpi.com The general method involves the reaction of the ligand with a suitable metal salt in a specific molar ratio, often in a solvent that facilitates the dissolution of both reactants.
A common procedure consists of dissolving the thiazolyl-butane-1,3-dione ligand in a solvent such as ethanol or methanol, which may require gentle heating. A separate solution of the metal salt (e.g., chlorides, acetates, or nitrates of Fe(III), Co(II), Ni(II), Cu(II), Zn(II), etc.) is prepared, often in the same solvent. The metal salt solution is then added dropwise to the ligand solution with continuous stirring. The formation of the complex is often indicated by a change in color or the precipitation of a solid product. The pH of the reaction mixture can be adjusted, for instance by adding a base like sodium hydroxide or ammonium acetate (B1210297), to facilitate the deprotonation of the ligand's enolic form, which is crucial for chelation. qu.edu.iq The resulting solid complex is then isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. The stoichiometry of the complexes, such as 1:1 or 1:2 metal-to-ligand ratios, can be controlled by adjusting the molar ratios of the reactants. nih.govmdpi.comqu.edu.iq
A comprehensive suite of analytical techniques is employed to confirm the formation and elucidate the structure of the coordination compounds. nih.govmdpi.comjmchemsci.com
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex. The experimental values are compared with the calculated values for the proposed formula to confirm the stoichiometry and the metal-to-ligand ratio. orientjchem.org
FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for identifying the coordination sites of the ligand. The formation of a metal complex leads to characteristic shifts in the vibrational frequencies of the ligand's functional groups. For thiazolyl-butane-1,3-dione complexes, the disappearance of the broad band associated with the enolic O-H group and the shift of the C=O stretching vibration to a lower frequency are strong evidence of coordination through the dione's oxygen atoms. A shift in the C=N stretching frequency of the thiazole ring would indicate the involvement of the ring nitrogen in coordination. mdpi.comqu.edu.iqnih.gov New bands appearing at lower frequencies are often attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) in Free Ligand | Typical Wavenumber (cm⁻¹) in Metal Complex | Interpretation |
| ν(O-H) enolic | ~3400 (broad) | Absent | Deprotonation and coordination |
| ν(C=O) | ~1600-1620 | ~1580-1600 (Shift to lower frequency) | Coordination of carbonyl oxygen |
| ν(C=N) thiazole | ~1550-1570 | Shifted | Involvement of thiazole nitrogen in coordination |
| ν(M-O) / ν(M-N) | Not present | ~400-600 | Formation of new metal-ligand bonds |
UV-Vis Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex. The spectra of the complexes typically show bands corresponding to intra-ligand transitions (π→π* and n→π*) and, importantly, ligand-to-metal charge transfer (LMCT) bands. nih.gov The position of these bands can be shifted compared to the free ligand, confirming coordination. For complexes with d-block metals, d-d transitions can also be observed, which are useful for determining the coordination geometry of the metal center. orientjchem.org
| Complex | λmax (nm) | Assignment |
| Free Ligand | ~260-310 | π→π, n→π (Intra-ligand) |
| Metal Complex | Shifted ligand bands, New bands | Intra-ligand, Ligand-to-Metal Charge Transfer (LMCT), d-d transitions |
Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized complexes, providing direct evidence for the proposed chemical formula. mdpi.comorientjchem.org
Molar Conductivity: Molar conductivity measurements in a suitable solvent (like DMSO or DMF) help to determine the electrolytic nature of the complexes. Low conductivity values typically indicate a non-electrolytic nature, suggesting that any anions are coordinated to the metal ion rather than existing as free counter-ions. jmchemsci.comnih.gov
Magnetic Susceptibility: Measuring the magnetic moment of the complexes at room temperature helps to elucidate the geometry of the coordination sphere around the metal ion. For example, the magnetic moment can distinguish between square planar (often diamagnetic) and tetrahedral or octahedral (often paramagnetic) geometries for a Ni(II) complex. qu.edu.iqnih.gov
Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of solvent molecules (like water) in the coordination sphere. The weight loss at different temperature ranges can correspond to the removal of lattice water, coordinated water, and finally, the decomposition of the organic ligand. jmchemsci.com
While spectroscopic and analytical techniques provide valuable indirect evidence about the structure of a complex, single-crystal X-ray diffraction provides the most definitive and unambiguous structural elucidation. nih.govmdpi.com This technique allows for the precise determination of the three-dimensional arrangement of atoms within the crystal lattice.
For metal complexes of this compound, X-ray crystallography can provide crucial information, including:
Coordination Geometry: It confirms the exact geometry around the central metal ion (e.g., octahedral, tetrahedral, square planar).
Bond Lengths and Angles: It provides precise measurements of the bond lengths between the metal ion and the donor atoms of the ligand, as well as the bond angles within the chelate rings. nih.gov
Chelation Mode: It unequivocally shows which atoms of the ligand are coordinated to the metal, confirming whether the ligand acts as a bidentate or tridentate donor.
Crystal Packing: It reveals how the individual complex molecules are arranged in the solid state, including any intermolecular interactions like hydrogen bonding or π-π stacking. nih.gov
For related thiazole and thiadiazole complexes, X-ray studies have confirmed coordination through the nitrogen atom of the heterocyclic ring and other donor atoms from substituents, leading to the formation of stable chelate structures. nih.govmdpi.commdpi.com
Stability and Reactivity of Metal-Thiazolyl-Butane-1,3-dione Complexes
The stability of metal complexes is a critical parameter, influencing their potential applications. The chelate effect, arising from the coordination of a multidentate ligand like this compound, generally imparts significant thermodynamic stability to the resulting complexes compared to those with analogous monodentate ligands. The formation of stable five- or six-membered rings is entropically favored.
The stability of these complexes in solution can be monitored over time using techniques like UV-Vis spectroscopy. A stable complex will show little to no change in its absorbance spectrum over an extended period. qu.edu.iq Studies on related azo-dye complexes containing a thiazole ring have shown that the complexes are stable for at least 24 hours after formation, indicating strong coordination between the ligand and the metal ions. qu.edu.iq
Computational and Theoretical Investigations of 1 1,3 Thiazol 4 Yl Butane 1,3 Dione Systems
Density Functional Theory (DFT) Studies on Electronic and Geometric Structures
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic and geometric properties of 1-(1,3-Thiazol-4-yl)butane-1,3-dione systems. These studies are fundamental to understanding the molecule's stability, reactivity, and spectroscopic behavior.
Geometry Optimization and Conformational Analysis
Geometry optimization of this compound and its analogs is typically performed using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to determine the most stable three-dimensional structure. Conformational analysis reveals that the molecule can exist in several conformations due to the rotational freedom around the single bonds connecting the thiazole (B1198619) ring and the butane-1,3-dione moiety. The planarity of the thiazole ring is a key feature, while the dione (B5365651) side chain can adopt different spatial arrangements. The calculated bond lengths and angles for the optimized geometry of related thiazole derivatives show good correlation with experimental data where available. For instance, the C-S and C=N bond lengths within the thiazole ring are consistent
Molecular Docking Simulations for Ligand-Target Interactions
Analysis of Intermolecular Interactions and Binding Scores
Computational molecular docking studies are pivotal in elucidating the binding modes and affinities of ligands within the active sites of biological targets. For derivatives of this compound, these in silico analyses reveal a spectrum of non-covalent interactions that underpin their biological activity. The thiazole ring, a key structural feature, is frequently involved in various types of molecular interactions. acs.org
The nitrogen and sulfur atoms of the thiazole ring are capable of forming hydrogen bonds and other polar interactions with amino acid residues in a protein's binding pocket. Specifically, the nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in σ-hole bonding, a type of noncovalent interaction that has gained recognition in rational drug design. nih.gov Furthermore, the aromatic nature of the thiazole ring allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine. impactfactor.org
In various molecular docking simulations of thiazole derivatives, the thiazole moiety has been observed to anchor the molecule within the binding site through these interactions. For instance, in studies of thiazole derivatives as potential tubulin polymerization inhibitors, the thiazole ring was found to be deeply involved in noncovalent bonds, including sulfur bonds and arene-H bonds. nih.gov Similarly, in the context of antimicrobial agents, docking studies have shown that the thiazole nucleus contributes significantly to the binding affinity. nih.gov
The butane-1,3-dione moiety also plays a crucial role in the intermolecular interactions of these compounds. The two carbonyl groups are potent hydrogen bond acceptors, readily forming interactions with hydrogen bond donor residues in the active site. This is a common feature observed in the binding of dione-containing compounds to their biological targets.
While specific binding scores for this compound are not extensively documented in publicly available literature, the binding affinities of structurally related thiazole derivatives have been reported in various studies. For example, certain 2-(substituted aryl)-3-(thiazol-2-yl)thiazolidin-4-one derivatives have exhibited binding affinities in the range of -6.8 kcal/mol in docking studies against microbial protein targets. nih.gov In other research focused on thiazole derivatives as potential anticancer agents, docking scores have been reported in the range of -6.4 to -9.2 kcal/mol against DNA gyrase. nih.gov These values, while not directly transferable, provide an insight into the potential binding energies that could be expected for this compound and its analogs.
The following table summarizes the types of intermolecular interactions that are likely to be significant for this compound based on studies of related compounds.
| Structural Moiety | Potential Intermolecular Interactions | Interacting Amino Acid Residues (Examples) |
| 1,3-Thiazole Ring | Hydrogen Bonding (N atom as acceptor), π-π Stacking, Hydrophobic Interactions, σ-hole bonding (S atom) | Serine, Asparagine, Tryptophan, Tyrosine, Phenylalanine |
| Butane-1,3-dione | Hydrogen Bonding (Carbonyl O atoms as acceptors) | Lysine, Arginine, Serine, Threonine |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Structure-Activity Relationship (SAR) Derivation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, 2D and 3D QSAR models have been developed to predict their efficacy for various biological targets, including antimicrobial and anticancer activities. researchgate.netresearchgate.net
The development of a predictive QSAR model typically involves the following steps:
Data Set Selection: A series of thiazole derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include topological, electronic, geometric, and physicochemical descriptors. nih.gov
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are employed to build a mathematical model that correlates the molecular descriptors with the biological activity. nih.govnih.gov
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
In a 2D-QSAR study of thiazole derivatives as 5-lipoxygenase inhibitors, a model was generated with a good correlation coefficient, indicating its potential to predict the activity of new compounds. nih.gov Another study on aryl thiazole derivatives for antimicrobial activity developed statistically significant 2D and 3D-QSAR models, which suggested that electrostatic effects were dominant in determining binding affinities. researchgate.net
The table below provides an overview of the types of descriptors often used in QSAR modeling of thiazole derivatives.
| Descriptor Type | Examples | Information Encoded |
| Topological | Molecular Connectivity Indices, Kier's Shape Indices | Atomic connectivity and molecular shape |
| Electronic | HOMO/LUMO energies, Dipole Moment | Electron distribution and reactivity |
| Physicochemical | LogP, Molar Refractivity | Hydrophobicity and polarizability |
| Geometric | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule |
Structure-Activity Relationship (SAR) studies are crucial for identifying the key structural features of a molecule that are responsible for its biological activity. For thiazole derivatives, several SAR studies have highlighted the importance of the thiazole ring and the nature of its substituents. The thiazole ring is often considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. acs.org
Key structural features of thiazole derivatives that have been identified as important for biological activity include:
The Thiazole Ring: The presence of the thiazole ring itself is often essential for activity, acting as a central scaffold for the attachment of other functional groups. nih.govmdpi.com Its aromaticity and the presence of heteroatoms facilitate multiple types of interactions with biological macromolecules.
Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring can significantly modulate the biological activity. For example, the introduction of bulky hydrophobic groups can enhance activity in some cases, while in others, polar groups that can participate in hydrogen bonding are favored.
In the context of this compound, the thiazole ring at position 4 and the butane-1,3-dione side chain are the key structural components. The dione moiety, with its two carbonyl groups, is likely to be a critical pharmacophoric feature, capable of forming strong hydrogen bonds with receptor sites. The relative orientation of the thiazole ring and the dione side chain will also be a determinant of biological activity.
In Silico Prediction of Pharmacokinetic Parameters
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is an essential part of modern drug discovery, allowing for the early assessment of the pharmacokinetic profile of a compound. For thiazole derivatives, various computational tools and models are used to predict these parameters. mdpi.comnih.gov
One of the most widely used frameworks for assessing drug-likeness is Lipinski's Rule of Five. This rule suggests that orally active drugs generally have:
A molecular weight of less than 500 Daltons.
An octanol-water partition coefficient (LogP) of less than 5.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
Many in silico studies on thiazole derivatives have shown that they often comply with Lipinski's Rule of Five, indicating a good potential for oral bioavailability. nih.gov
Other important pharmacokinetic parameters that are commonly predicted in silico include:
Aqueous Solubility: This parameter affects the absorption of a drug from the gastrointestinal tract.
Blood-Brain Barrier (BBB) Permeability: This is crucial for drugs targeting the central nervous system.
Cytochrome P450 (CYP) Inhibition: Prediction of inhibition of key CYP enzymes is important for assessing the potential for drug-drug interactions.
Plasma Protein Binding: The extent of binding to plasma proteins can influence the distribution and clearance of a drug.
The following table presents a summary of commonly predicted pharmacokinetic parameters and their general implications for thiazole derivatives.
| Parameter | General Prediction for Thiazole Derivatives | Implication for Drug Development |
| Lipinski's Rule of Five | Generally compliant | Good potential for oral bioavailability |
| Aqueous Solubility | Variable, dependent on substituents | Can be optimized through structural modifications |
| BBB Permeability | Generally low to moderate | May require specific design features for CNS-targeting drugs |
| CYP Inhibition | Potential for inhibition of some isoforms | Requires experimental evaluation to assess drug-drug interaction risk |
Biological Activities and Mechanistic Insights of 1 1,3 Thiazol 4 Yl Butane 1,3 Dione and Its Derivatives in Vitro Studies
Antimicrobial Efficacy Investigations
The thiazole (B1198619) ring is a fundamental structural motif in a multitude of synthetic compounds that have demonstrated significant antimicrobial properties. The diverse pharmacological activities of thiazole derivatives have made them a subject of extensive research in the quest for new and effective antimicrobial agents.
Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacterial strains)
Thiazole derivatives have consistently shown promising antibacterial activity against a wide spectrum of bacteria, including both Gram-positive and Gram-negative strains. The structural diversity of these compounds allows for a broad range of interactions with bacterial targets.
Research has demonstrated that certain 2-phenyl-1,3-thiazole derivatives exhibit notable antibacterial effects. For instance, a derivative featuring a 4-hydroxyphenyl group at the 2-position of the 1,3-thiazole moiety has shown moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen, and Escherichia coli, a common Gram-negative bacterium. nih.gov The minimum inhibitory concentration (MIC) for this compound was reported to be in the range of 125–150 μg/mL against these bacteria. nih.gov Further structural modifications, such as the development of benzannelated 1,3-thiazole derivatives (benzo[d]thiazoles), have led to significantly improved in vitro antibacterial activity. nih.gov
The following table summarizes the antibacterial activity of a selection of thiazole derivatives against various bacterial strains.
| Derivative Type | Bacterial Strain | Activity (MIC in μg/mL) | Reference |
| 2-(4-hydroxyphenyl)-1,3-thiazole | S. aureus (MRSA) | 125-150 | nih.gov |
| 2-(4-hydroxyphenyl)-1,3-thiazole | E. coli | 125-150 | nih.gov |
| Benzo[d]thiazole derivatives | S. aureus (MRSA) | 50-75 | nih.gov |
| Benzo[d]thiazole derivatives | E. coli | 50-75 | nih.gov |
Antifungal Activity (e.g., against Aspergillus niger, Candida albicans)
In addition to their antibacterial properties, thiazole derivatives have been investigated for their efficacy against various fungal pathogens. Notably, activity has been observed against Aspergillus niger and Candida albicans, two common opportunistic fungal species.
The same 2-phenyl-1,3-thiazole derivative with a 4-hydroxyphenyl substituent that demonstrated antibacterial activity also exhibited antifungal properties against Aspergillus niger, with a MIC of 125–150 μg/mL. nih.gov This suggests a broad spectrum of antimicrobial action for this particular structural class. Similarly, newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system have shown very strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL, which is comparable or even superior to the standard antifungal drug nystatin. researchgate.net
The antifungal activity of various thiazole derivatives is highlighted in the table below.
| Derivative Type | Fungal Strain | Activity (MIC in μg/mL) | Reference |
| 2-(4-hydroxyphenyl)-1,3-thiazole | Aspergillus niger | 125-150 | nih.gov |
| Thiazole with cyclopropane system | Candida albicans | 0.008-7.81 | researchgate.net |
| Thiazolylhydrazone derivatives | Candida albicans | 0.125–16.0 | nih.gov |
Antiviral Activity
The thiazole scaffold is also a key component in a number of compounds with demonstrated antiviral activity against a range of viruses. While specific data for 1-(1,3-Thiazol-4-yl)butane-1,3-dione is not available, the broader class of thiazole derivatives has been the subject of antiviral research.
Studies have reported on thiazole-containing compounds with potent in vitro activity against various viruses, including Coxsackievirus, SARS-associated coronavirus, Respiratory Syncytial Virus (RSV), Hepatitis C Virus (HCV), Human Rhinovirus (HRV), Varicella-Zoster Virus (VZV), Tobacco Mosaic Virus (TMV), Foot-and-Mouth Disease Virus (FMDV), Dengue virus (DENV), Yellow Fever Virus (YFV), influenza virus, Junin virus, Human Immunodeficiency Virus type 1 (HIV-1), Herpes Simplex Virus (HSV), Vaccinia Virus (VV), and Epstein-Barr Virus (EBV). nih.govnih.gov For instance, certain camphor-based thiazole derivatives have been shown to inhibit the reproduction of Vaccinia Virus with IC50 values in the micromolar range. nih.gov
Mechanisms of Microbial Growth Inhibition
The mechanisms through which thiazole derivatives exert their antimicrobial effects are diverse and depend on the specific structure of the compound and the target microorganism. One proposed mechanism for antifungal activity involves the disruption of the fungal cell wall and/or cell membrane. researchgate.net This can lead to leakage of cellular contents and ultimately cell death. The high lipophilicity of some thiazole derivatives is believed to be related to their potent antifungal activity, as it may facilitate their penetration into the lipid-rich fungal cell membrane. researchgate.net
In bacteria, thiazole-based compounds have been identified as inhibitors of DNA gyrase, an essential enzyme involved in DNA replication. nih.gov By targeting this enzyme, these compounds can prevent bacterial proliferation. The interaction often involves the thiazole ring system, which can have specific electronic and structural features that facilitate binding to the enzyme's active site. nih.gov
Anticancer Potential and Cellular Mechanisms
The thiazole moiety is a prominent feature in several approved and experimental anticancer drugs, highlighting its importance in the development of new therapeutic agents against cancer.
Antiproliferative Activity against Cancer Cell Lines (e.g., A375, C32, DU145, MCF-7/WT, H460)
Numerous studies have demonstrated the in vitro antiproliferative activity of thiazole derivatives against a variety of human cancer cell lines. While specific data for this compound is not available, the broader class of compounds has shown efficacy against several of the cell lines mentioned.
For instance, certain fused thiazole derivatives have been found to be remarkably cytotoxic to melanoma cell lines. mdpi.com In the context of breast cancer, novel 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one derivatives have exhibited significant cytotoxic effects against MCF-7 cell lines, with some compounds showing IC50 values in the low micromolar range. nih.gov One particularly potent compound from this series, compound 6e, displayed an IC50 value of 3.85 μM against MCF-7 cells and was found to induce apoptosis and cell cycle arrest at the G0/G1 phase. nih.gov
The following table provides a summary of the antiproliferative activity of selected thiazole derivatives against various cancer cell lines.
| Derivative Type | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Fused Thiazole Derivatives | Melanoma Cell Lines | Cytotoxic | mdpi.com |
| 1,3,4-Thiadiazole-thiazolidin-4-one | MCF-7 (Breast Cancer) | 3.85 (for compound 6e) | nih.gov |
| Phthalimide-Thiazole Derivatives | MCF-7 (Breast Cancer) | 0.2 (for compound 5b) | nih.gov |
| Chalcone-1,3,4-thiadiazole hybrid | NCI-H460 (Lung Cancer) | 0.15 | nih.gov |
Induction of Apoptosis and Cell Death Pathways
Thiazole derivatives have demonstrated significant potential in inducing programmed cell death, or apoptosis, in cancer cells through various in vitro studies. The cytotoxic effects of these compounds are often linked to their ability to trigger apoptotic pathways, making them promising candidates for anticancer agent development.
Research on novel bis-thiazole derivatives has shown that these compounds can induce apoptotic cell death, with one study reporting that a particular derivative induced apoptosis in 82.76% of treated ovarian cancer (KF-28) cells. This was accompanied by cell cycle arrest at the G1 phase. nih.gov Mechanistic investigations into the apoptotic pathways activated by these derivatives in KF-28 cells pointed towards the involvement of the mitochondrial-dependent pathway. This is evidenced by the upregulation of pro-apoptotic genes such as bax and puma, and the downregulation of the anti-apoptotic gene Bcl-2. nih.gov
In a separate study, a series of 1,3-thiazole incorporated phthalimide (B116566) derivatives were synthesized and evaluated for their pro-apoptotic activity. nih.gov The findings suggested that the cytotoxic activity of these compounds on cancer cells is related to apoptosis, as evidenced by DNA fragmentation and increased caspase-3 activity. nih.gov Furthermore, RT-PCR analysis of apoptosis markers indicated that these compounds induce apoptosis through the intrinsic pathway. nih.gov For instance, one potent derivative, compound 5b, exhibited an IC50 value of 0.2 ± 0.01 µM against MCF-7 breast cancer cells. nih.gov Another study on novel arylidene-hydrazinyl-thiazoles found that certain derivatives profoundly induced apoptosis, which was confirmed by increased caspase-3/7 activity, loss of mitochondrial membrane potential, and the modulation of Bax and Bcl2 gene expression. acs.org
Similarly, a novel thiazole derivative, compound 4c, was found to increase the percentage of early apoptosis in treated MCF-7 cells by 43.9-fold and late apoptosis by 32.8-fold compared to untreated cells. mdpi.com This compound also induced cell death via necrosis. mdpi.com The collective evidence from these studies underscores the significant role of this compound derivatives in the induction of apoptosis and activation of cell death pathways in cancerous cells.
Table 1: Cytotoxic and Apoptotic Effects of Selected Thiazole Derivatives
| Compound | Cell Line | Activity | IC50 Value | Reference |
|---|---|---|---|---|
| Compound 5f (a bis-thiazole) | KF-28 (ovarian cancer) | Induction of apoptosis | 6 nM | nih.gov |
| Compound 5b (a phthalimide derivative) | MCF-7 (breast cancer) | Cytotoxicity | 0.2 ± 0.01 µM | nih.gov |
| Compound 4c (a thiazole derivative) | MCF-7 (breast cancer) | Cytotoxicity | 2.57 ± 0.16 µM | mdpi.com |
Inhibition of Tubulin Polymerization
The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Several derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a key process in the formation of microtubules. These compounds often exert their effects by binding to the colchicine (B1669291) binding site on tubulin.
A study on a novel series of thiazole-naphthalene derivatives revealed that the most active compound, 5b, significantly inhibited tubulin polymerization with an IC50 value of 3.3 µM, which was more potent than the standard drug colchicine (IC50 = 9.1 µM). nih.gov This inhibition of tubulin assembly was linked to the compound's antiproliferative activity and its ability to arrest the cell cycle at the G2/M phase and induce apoptosis in MCF-7 cancer cells. nih.gov
In another investigation, a series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated as tubulin polymerization inhibitors. acs.org The most potent compounds, 5c, 7c, and 9a, exhibited IC50 values of 2.95 ± 0.18, 2.00 ± 0.12, and 2.38 ± 0.14 µM, respectively, which were better than the reference drug combretastatin (B1194345) A-4 (IC50 = 2.96 ± 0.18 µM). acs.org Molecular docking studies confirmed that these compounds likely bind to the tubulin active site. acs.org
Furthermore, a series of thiazol-5(4H)-ones were designed as potential tubulin polymerization inhibitors targeting the colchicine binding site. rsc.org Two compounds, 4f and 5a, were identified as the most potent inhibitors with IC50 values of 9.33 and 9.52 nM, respectively, surpassing the activity of colchicine (IC50 = 10.65 nM). rsc.org These findings highlight the potential of thiazole derivatives as a promising class of antimitotic agents for cancer therapy.
Table 2: Tubulin Polymerization Inhibitory Activity of Selected Thiazole Derivatives
| Compound | IC50 Value (Tubulin Polymerization) | Reference Compound | Reference IC50 Value | Reference |
|---|---|---|---|---|
| Compound 5b (thiazole-naphthalene) | 3.3 µM | Colchicine | 9.1 µM | nih.gov |
| Compound 7c (2,4-disubstituted thiazole) | 2.00 ± 0.12 µM | Combretastatin A-4 | 2.96 ± 0.18 µM | acs.org |
| Compound 4f (thiazol-5(4H)-one) | 9.33 nM | Colchicine | 10.65 nM | rsc.org |
| Compound 5a (thiazol-5(4H)-one) | 9.52 nM | Colchicine | 10.65 nM | rsc.org |
Antiparasitic and Anthelmintic Activities
Antileishmanial Activity
Thiazole derivatives have shown promise as antileishmanial agents. A study investigating 1,3-thiazole and 4-thiazolidinone (B1220212) ester derivatives reported their in vitro activities against Leishmania infantum and Leishmania amazonensis promastigotes. researchgate.net Additionally, a series of thiazolidine-2,4-diones were evaluated against the promastigote stage of Leishmania infantum, with one compound, 14c, emerging as a hit compound with an EC50 of 7 µM. mdpi.com This compound also demonstrated low cytotoxicity against human cell lines, leading to good selectivity indices. mdpi.com The mechanism of action for this compound is suggested to be bioactivation by L. donovani nitroreductase 1. mdpi.com
Antitrypanosomal Activity (e.g., against Trypanosoma cruzi)
Derivatives of 1,3-thiazole have been identified as privileged structures for anti-Trypanosoma cruzi activity, the causative agent of Chagas disease. In one study, a series of novel 1,3-thiazoles were synthesized and evaluated in vitro against the epimastigote, amastigote, and trypomastigote forms of the parasite. nih.gov All the tested thiazoles were more potent than the reference drug benznidazole (B1666585) against epimastigotes. nih.gov Notably, these compounds exhibited increased selectivity against trypomastigotes, with one compound being 24-fold more selective than benznidazole. nih.gov Most of the compounds also showed anti-amastigote activity at low micromolar concentrations. nih.gov
Another study reported the synthesis and anti-Trypanosoma cruzi activity of 4-thiazolidinone and 1,3-thiazole derivatives. siriusstore.com It was found that a series of 4-thiazolidinones with a bromine atom showed better activity compared to those with a trifluoromethyl group and the corresponding 1,3-thiazole derivatives, which were inactive in the tested model. siriusstore.com
Molecular Mechanisms of Action (e.g., helminth-specific mitochondrial enzyme inhibition)
The anthelmintic activity of thiazole derivatives has been reported, with some compounds showing significant dose-dependent activity comparable to the standard drug piperazine (B1678402) citrate. tsijournals.com While the precise molecular mechanisms for many thiazole derivatives are still under investigation, some related anthelmintic compounds, such as benzimidazoles, are known to inhibit helminth-specific mitochondrial enzymes. For example, mebendazole (B1676124) has been shown to inhibit both cytoplasmic and mitochondrial malate (B86768) dehydrogenase in parasitic helminths like Ascaris suum, Fasciola hepatica, and Moniezia expansa. nih.gov This inhibition of key metabolic enzymes disrupts energy production in the parasite. While this provides a potential avenue for the mechanism of action for thiazole-based anthelmintics, further research is needed to specifically elucidate their targets in helminths. A study on TPP-thiazole derivatives has shown that they can inhibit mitochondrial energy production in cancer cells, suggesting a potential for similar mechanisms in parasites. nih.gov
Anti-inflammatory Properties
Thiazole and its derivatives have been investigated for their anti-inflammatory properties, with a key mechanism of action being the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are responsible for the production of prostaglandins, which are key mediators of inflammation.
In one study, two novel thiazole derivatives were evaluated for their effects on prostaglandin (B15479496) E2 (PGE2) production and COX activity. nih.gov The results showed a potent inhibition of COX-2-dependent PGE2 production by both compounds, with IC50 values of 9.01 ± 0.01 µM and 11.65 ± 6.20 µM. nih.gov Interestingly, one compound was found to be a specific inhibitor of COX-1, while the other did not affect COX-1 activity. nih.gov
Another study focused on the design and evaluation of novel thiazole carboxamide derivatives as COX inhibitors. acs.org The in vitro COX inhibition assay revealed that the synthesized compounds had considerable inhibitory activity at both COX enzymes. acs.org For instance, compound 2b was the most effective against COX-1 with an IC50 of 0.239 µM and also showed potent activity against COX-2 with an IC50 of 0.191 µM. acs.org Compound 2a demonstrated the highest selectivity for COX-2 over COX-1. acs.org
Furthermore, a series of thiazoline-2-thione derivatives were synthesized and their anti-inflammatory properties were examined. mdpi.comresearchgate.net One derivative, 4d, showed notable inhibitory potential against bovine serum albumin (BSA) denaturation, an indicator of anti-inflammatory activity, with an IC50 value of 21.9 µg/mL, outperforming aspirin (B1665792) (22 µg/mL). mdpi.comresearchgate.net These findings suggest that thiazole derivatives are a promising scaffold for the development of new anti-inflammatory agents.
Table 3: COX Inhibitory Activity of Selected Thiazole Derivatives
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Compound 1 (a thiazole derivative) | COX-2 | 9.01 ± 0.01 µM | nih.gov |
| COX-1 | 5.56 x 10-8 ± 2.26 x 10-8 µM | ||
| Compound 2b (a thiazole carboxamide) | COX-1 | 0.239 µM | acs.org |
| COX-2 | 0.191 µM |
Enzyme Inhibition and Modulation
Beyond their anti-inflammatory effects, thiazole derivatives have been shown to modulate the activity of various other enzymes implicated in a range of diseases.
Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) signaling pathways, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity. researchgate.net Thiazole and thiazolidinone derivatives have emerged as a significant class of PTP1B inhibitors. researchgate.net
A number of studies have demonstrated the potential of these compounds to inhibit PTP1B in the micromolar to submicromolar range. nih.gov For example, a series of methyl salicylate (B1505791) based thiazole derivatives were designed and synthesized as PTP1B inhibitors, with some compounds exhibiting IC50 values as low as 0.51 µM, surpassing the reference inhibitor. nih.gov In cell-based assays, uncharged thioxothiazolidinone derivatives have been shown to effectively inhibit PTP1B, leading to increased insulin sensitivity in wild-type fibroblasts. nih.gov This highlights the potential of these compounds to overcome the cellular permeability issues often associated with charged PTP inhibitors. nih.gov
The thiazolidinedione (TZD) class of drugs, which are structurally related to the compound of interest, are well-known insulin sensitizers. nih.govresearchgate.net Their mechanism of action is complex but is known to involve the modulation of gene expression related to glucose and lipid metabolism. researchgate.net
The table below presents the PTP1B inhibitory activity of selected thiazole derivatives.
| Compound Class | Representative Compound | PTP1B IC50 | Reference |
| Methyl salicylate based thiazole | Compound 3j | 0.51 ± 0.15 µM | nih.gov |
| Methyl salicylate based thiazole | Compound 3f | 0.66 ± 0.38 µM | nih.gov |
| Methyl salicylate based thiazole | Compound 3d | 0.93 ± 0.51 µM | nih.gov |
These results underscore the potential of the thiazole core in developing potent and cell-permeable PTP1B inhibitors for the alleviation of insulin resistance.
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govtaylorandfrancis.com Sulfonamide derivatives are the primary class of CA inhibitors, and the incorporation of a thiazole ring into these structures has been explored to develop novel inhibitors. taylorandfrancis.com
A series of benzo[d]thiazole-5- and 6-sulfonamides have been synthesized and shown to be effective inhibitors of several human CA isoforms, including hCA I, II, VII, and the tumor-associated hCA IX. unifi.itnih.gov Some of these compounds exhibited inhibition constants (Ki) in the low nanomolar to subnanomolar range, demonstrating high potency and, in some cases, isoform selectivity. unifi.itnih.gov The structure-activity relationship for this class of compounds is sharp, with minor structural modifications leading to significant changes in inhibitory activity. unifi.itnih.gov
The following table showcases the inhibitory activity of representative benzo[d]thiazole-sulfonamides against various human carbonic anhydrase isoforms.
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA VII Ki (nM) | hCA IX Ki (nM) | Reference |
| 2 | 125.4 | 0.6 | 1.2 | 3.7 | unifi.itnih.gov |
| 4 | 250.7 | 15.8 | 15.7 | 38.2 | unifi.itnih.gov |
| 5 | 15.4 | 1.2 | 0.5 | 6.4 | unifi.itnih.gov |
| 6 | 12.3 | 0.8 | 0.8 | 6.5 | unifi.itnih.gov |
These data indicate that the thiazole moiety can serve as a valuable scaffold for the development of potent and selective carbonic anhydrase inhibitors.
For instance, a series of chiral 1,3,4-thiadiazole-based bis-sulfonamides were synthesized and evaluated for their anti-HIV activity. One compound from this series demonstrated the ability to inhibit HIV-1 with an IC50 of 9.5 μM. researchgate.net Other studies have explored different classes of thiazole and thiazolidinone derivatives for their anti-HIV potential, with some showing efficacy in inhibiting HIV-1 replication in cell culture. nih.govnih.gov
It is important to note that these findings are on related but distinct chemical structures, and further investigation is required to determine if this compound or its close derivatives possess any activity against HIV-1 integrase.
Alpha-amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. nih.gov Thiazolidinedione (TZD) derivatives, which share a structural relationship with the target compound, have been investigated as inhibitors of α-amylase. mdpi.commdpi.com
Several studies have reported on the synthesis of TZD derivatives and their in vitro α-amylase inhibitory activity. nih.govresearchgate.netbenthamopen.com In one study, certain 5-arylidene-2,4-thiazolidinedione derivatives displayed significantly potent α-amylase inhibition, with IC50 values as low as 2.03 µg/mL, which was more potent than the standard drug acarbose (B1664774) (IC50 = 8.26 µg/mL). researchgate.netbenthamopen.com Another study on thiazolidine-4-one derivatives containing a pyrazole (B372694) moiety also identified compounds with remarkable α-amylase inhibition, with one compound showing 90.04% inhibition at a concentration of 100 µg/mL. nih.gov
The table below summarizes the α-amylase inhibitory activity of some thiazolidinedione derivatives.
| Compound Class | Representative Compound | α-Amylase IC50 | Reference |
| 5-Arylidene-2,4-thiazolidinedione | Compound 1d | 2.03 µg/mL | researchgate.netbenthamopen.com |
| 5-Arylidene-2,4-thiazolidinedione | Compound 1g | 3.14 µg/mL | researchgate.netbenthamopen.com |
| 5-Arylidene-2,4-thiazolidinedione | Compound 1c | 6.59 µg/mL | researchgate.netbenthamopen.com |
| Thiazolidinedione-Derivative | TZDD2 | 18.24 µg/mL | mdpi.com |
These findings suggest that the broader class of compounds containing the thiazole and thiazolidinone core has the potential to inhibit α-amylase, although specific studies on this compound are needed to confirm this activity.
Materials Science Applications of 1 1,3 Thiazol 4 Yl Butane 1,3 Dione Coordination Compounds
Luminescent Properties and Optoelectronic Applications (e.g., green fluorescence in metal complexes)
The luminescence of coordination compounds derived from 1-(1,3-thiazol-4-yl)butane-1,3-dione is primarily attributed to a phenomenon known as the "antenna effect," especially in complexes with lanthanide ions like europium (Eu³⁺) and terbium (Tb³⁺). In this process, the organic ligand absorbs ultraviolet (UV) light and efficiently transfers the absorbed energy to the central metal ion, which then emits light at its characteristic wavelengths.
The this compound ligand is particularly well-suited for this role. The β-diketone moiety provides a strong chelating site for the metal ion, forming a stable six-membered ring. Both the thiazole (B1198619) ring and the diketone group act as chromophores, capable of absorbing UV radiation. Research on similar lanthanide β-diketonate complexes has shown that this ligand-to-metal energy transfer is a highly efficient process. nih.govresearchgate.net
Studies on lanthanide complexes with 1,3-thiazole have demonstrated that the thiazole ligand itself can serve as an effective antenna for lanthanide photoluminescence. znaturforsch.comznaturforsch.com For instance, a series of monomeric lanthanide thiazole complexes, [LnCl₃(thz)₄]·0.5thz (where Ln = Sm, Eu, Gd, Tb, Dy and thz = 1,3-thiazole), exhibited photoluminescence in the visible region with quantum efficiencies reaching up to 48% for the terbium complex. znaturforsch.comznaturforsch.com In these complexes, the thiazole ligand transfers energy to the lanthanide ion, leading to the characteristic sharp emission lines of the metal. znaturforsch.comznaturforsch.com
When complexed with terbium (Tb³⁺), coordination compounds of this compound are expected to exhibit strong green fluorescence. This is due to the efficient energy transfer from the ligand to the Tb³⁺ ion, which then decays via its characteristic ⁵D₄ → ⁷F₅ transition, emitting green light at approximately 545 nm. nih.gov Similarly, europium (Eu³⁺) complexes of this ligand would be anticipated to show intense red luminescence, corresponding to the ⁵D₀ → ⁷F₂ transition. nih.goviitk.ac.in The photophysical properties of such complexes, by analogy with similar systems, are expected to be highly favorable for optoelectronic applications. For example, a europium(III) complex with 4,4,4-trifluoro-1-phenyl-1,3-butanedione and 1,10-phenanthroline (B135089) has been successfully used as the emissive layer in organic light-emitting devices (OLEDs), producing a sharp red emission at 612 nm. iitk.ac.in
The table below summarizes the typical luminescent properties observed in analogous lanthanide β-diketonate and thiazole complexes, which can be extrapolated to predict the behavior of this compound coordination compounds.
| Metal Ion | Expected Emission Color | Typical Emission Wavelength (nm) | Potential Optoelectronic Application |
| Terbium (Tb³⁺) | Green | ~545 | Green emitter in OLEDs, bio-imaging |
| Europium (Eu³⁺) | Red | ~612 | Red emitter in OLEDs, sensors |
| Samarium (Sm³⁺) | Orange-Red | ~645 | Orange emitter in displays |
| Dysprosium (Dy³⁺) | Yellow | ~575 | Yellow phosphor in white LEDs |
These luminescent properties make the coordination compounds of this compound highly promising for a range of optoelectronic applications, including in the fabrication of OLEDs for displays and lighting, as well as in fluorescent probes for biological imaging and chemical sensing.
Potential for Integration into Advanced Functional Materials
The versatile coordination chemistry of this compound opens up possibilities for its integration into a variety of advanced functional materials. The ability of the ligand to form stable complexes with a wide range of metal ions allows for the tuning of the material's properties for specific applications.
One promising area is the development of hybrid organic-inorganic materials. By incorporating the luminescent coordination compounds of this compound into polymer matrices or silica-based materials, it is possible to create robust and processable materials that retain the desirable optical properties of the metal complexes. For instance, europium complexes have been successfully incorporated into PMMA-doped films, which exhibited bright red electroluminescence in OLED devices. nih.gov This approach could lead to the development of flexible displays, solid-state lighting, and optical sensors.
Furthermore, the thiazole nitrogen atom and the potential for functionalization of the thiazole ring provide opportunities for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are characterized by their ordered, porous structures, which can be designed to have specific functionalities. By using this compound as a building block, it may be possible to create MOFs with tailored luminescent properties for applications in gas storage, separation, and catalysis. The integration of the luminescent properties of the coordination compound within a porous framework could also lead to the development of highly sensitive and selective chemical sensors.
The research findings on analogous systems suggest that the coordination compounds of this compound are strong candidates for the development of the next generation of advanced functional materials with applications spanning from optoelectronics to sensing and beyond.
Conclusion and Future Perspectives in the Research of 1 1,3 Thiazol 4 Yl Butane 1,3 Dione
Current Achievements and Remaining Research Gaps
The primary achievement concerning 1-(1,3-Thiazol-4-yl)butane-1,3-dione is the theoretical groundwork laid by extensive research into thiazole (B1198619) and dione (B5365651) chemistry. The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. dergipark.org.trglobalresearchonline.net Its derivatives are known to be crucial frameworks in the development of therapeutic agents. ijper.orgnih.gov Similarly, the 1,3-dione (or β-dicarbonyl) group is a highly versatile functional moiety, known for its ability to participate in a wide range of chemical transformations to create more complex molecular architectures. nih.gov
However, the landscape is defined by a significant research gap: a lack of specific investigation into this compound itself. The synthesis, full characterization, and systematic evaluation of its biological activities have yet to be thoroughly documented. Consequently, its structure-activity relationships (SAR) remain unexplored, leaving a void in understanding how modifications to its structure would impact potential therapeutic efficacy. The immediate challenge is to move from the general understanding of its components to a specific, data-driven profile of the compound itself.
Table 1: Research Status of this compound
| Area of Research | Current Achievements | Major Research Gaps |
|---|---|---|
| Synthesis | Established synthetic routes for thiazole and β-dicarbonyl compounds exist (e.g., Hantzsch synthesis, condensation reactions). | Lack of optimized, documented synthesis and full characterization specifically for this compound. |
| Biological Activity | Thiazole and dione moieties are independently associated with anticancer, antimicrobial, and anti-inflammatory activities. mdpi.commdpi.com | No specific biological screening data for the title compound exists. Its therapeutic potential is currently speculative. |
| Structure-Activity Relationship (SAR) | General SAR principles for thiazole derivatives are known (e.g., impact of substituents on the ring). ijper.org | The SAR for the integrated this compound scaffold is completely unexplored. |
| Applications | Related compounds are used in medicine and materials science. | Potential applications for this specific compound have not been investigated. |
Emerging Research Directions for Novel Derivatives and Applications
The future of this compound research lies in its strategic derivatization to explore new chemical spaces and applications. The dual functionality of the molecule provides multiple avenues for modification.
Hybrid Molecule Synthesis: A promising direction is the creation of hybrid molecules that combine the thiazole-dione scaffold with other known pharmacophores. For instance, reacting the dione moiety with hydrazines could yield novel thiazolyl-pyrazole hybrids, a class of compounds noted for their diverse biological activities, including anticancer and antimicrobial effects. acs.org
Modifications of the β-Dicarbonyl Moiety: The active methylene (B1212753) group of the butane-1,3-dione chain is a prime site for Knoevenagel condensation reactions, allowing for the introduction of various aryl or heterocyclic groups. This can significantly alter the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets.
Functionalization of the Thiazole Ring: The thiazole ring itself can be substituted to modulate activity. For example, introducing different groups at the C2 or C5 positions can influence lipophilicity and hydrogen bonding capacity, which are critical for drug-like properties. nih.gov
These derivatization strategies open the door to several emerging applications:
Anticancer Agents: Thiazole derivatives have shown efficacy against various cancer cell lines. mdpi.com By designing derivatives that target specific enzymes like protein kinases or interfere with DNA replication, novel and selective anticancer agents could be developed. nih.govnih.gov
Antimicrobial Therapeutics: With the rise of drug-resistant pathogens, new antimicrobial agents are urgently needed. Thiazole-containing compounds have demonstrated potent antibacterial and antifungal activity. acs.orgnih.gov Derivatives of this compound could be screened against resistant bacterial and fungal strains.
Enzyme Inhibitors: The structure of this compound is suitable for designing inhibitors for enzymes such as cholinesterases, which is relevant for neurodegenerative diseases like Alzheimer's. mdpi.comacademie-sciences.fr
Rational Design Strategies for Enhanced Functionality and Selectivity
To move beyond speculative synthesis and toward targeted drug discovery, modern rational design strategies are essential. These approaches use computational tools to predict the activity of novel derivatives before they are synthesized, saving time and resources.
Computational Modeling and Molecular Docking: Structure-based drug design can be employed to predict how derivatives of this compound might bind to the active sites of specific biological targets, such as enzymes or receptors. nih.govnih.gov Molecular docking simulations can help prioritize which derivatives are most likely to be active, guiding synthetic efforts. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): Once an initial set of derivatives is synthesized and tested, QSAR models can be developed. These models mathematically correlate the chemical structure of the compounds with their biological activity, allowing for the prediction of the potency of new, unsynthesized derivatives. ijper.org
In Silico ADMET Prediction: A crucial part of modern drug design is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Computational tools can estimate these parameters early in the design process, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.govnih.gov
By combining these in silico methods with targeted synthesis, researchers can systematically explore the chemical space around the this compound scaffold. This rational approach will be key to unlocking its full potential, enhancing its functionality, and achieving selectivity for specific biological targets.
Table 2: Rational Design Strategies for Future Research
| Design Strategy | Tools and Techniques | Desired Outcome |
|---|---|---|
| Target Identification | Literature review, bioinformatics | Identification of relevant biological targets (e.g., kinases, cholinesterases). |
| Structure-Based Design | Molecular Docking, Molecular Dynamics (MD) Simulations. nih.govnih.gov | Design of derivatives with high binding affinity and specificity for the target. |
| Ligand-Based Design | QSAR, Pharmacophore Modeling. ijper.org | Prediction of biological activity for novel derivatives based on existing data. |
| Pharmacokinetic Profiling | In silico ADMET prediction. nih.govnih.gov | Selection of derivatives with drug-like properties for further development. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
